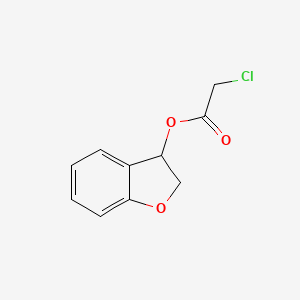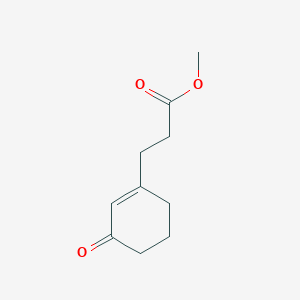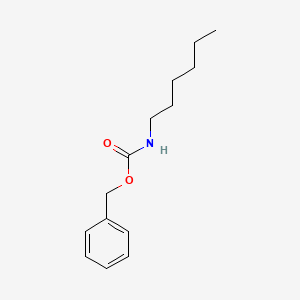![molecular formula C12H11Br2NO B14268147 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide CAS No. 138473-53-7](/img/structure/B14268147.png)
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide is a heterocyclic compound that features a fused oxazolo-isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide typically involves the bromination of a precursor molecule. One common method involves the bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide, which affords a light-orange crystalline perbromide precipitate. This precipitate is then heated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form various fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like methylene chloride and bases such as triethylamine .
Major Products
The major products formed from these reactions include various fused heterocyclic compounds, such as imidazo[1,2-a]pyridin-2-yl-2-propanol and oxazolo[3,4-a]isoquinolin-3-one derivatives .
Scientific Research Applications
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with biological activity.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds and the generation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: This compound also features a bromomethyl group and is used in the synthesis of heterocyclic systems.
2-(Bromomethyl)benzonitrile: Another compound with a bromomethyl group, used in the synthesis of azolo[1,2-b]isoquinolines.
Uniqueness
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide is unique due to its fused oxazolo-isoquinoline structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
138473-53-7 |
|---|---|
Molecular Formula |
C12H11Br2NO |
Molecular Weight |
345.03 g/mol |
IUPAC Name |
2-(bromomethyl)-2,3-dihydro-[1,3]oxazolo[2,3-a]isoquinolin-4-ium;bromide |
InChI |
InChI=1S/C12H11BrNO.BrH/c13-7-10-8-14-6-5-9-3-1-2-4-11(9)12(14)15-10;/h1-6,10H,7-8H2;1H/q+1;/p-1 |
InChI Key |
FCLOQWDMOKDKTB-UHFFFAOYSA-M |
Canonical SMILES |
C1C(OC2=[N+]1C=CC3=CC=CC=C32)CBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)


![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)

![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)


![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)

